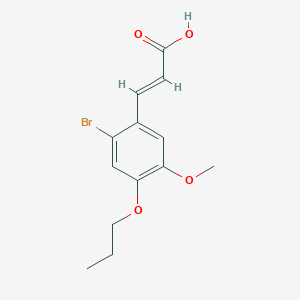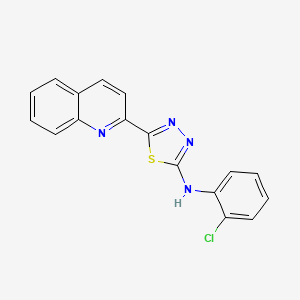![molecular formula C29H20N4O2 B10880176 2-(4-methoxyphenyl)-14-phenyl-14H-benzo[7,8]chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10880176.png)
2-(4-methoxyphenyl)-14-phenyl-14H-benzo[7,8]chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to a class of heterocyclic molecules with a complex fused-ring system. Its structure combines elements from pyrimidine, triazole, and chromene, resulting in a unique scaffold. Let’s break it down:
Pyrimidine Ring: The central core consists of a pyrimidine ring (a six-membered ring containing two nitrogen atoms).
Triazole Ring: Fused to the pyrimidine is a triazole ring (a five-membered ring containing three nitrogen atoms).
Chromene Moiety: The chromene portion adds aromaticity and complexity.
Preparation Methods
Synthetic Routes:: Several synthetic routes lead to this compound. One common approach involves cyclization reactions between appropriately functionalized precursors. For instance:
Multicomponent Reaction (MCR): A multicomponent reaction involving a pyrimidine precursor, an aldehyde, and a hydrazine derivative can yield the desired triazolopyrimidine scaffold.
Heterocyclization: Another method involves heterocyclization of a suitable precursor containing both pyrimidine and triazole moieties.
- These reactions typically occur under mild conditions, often using catalysts or reagents to promote cyclization.
- Solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) are commonly employed.
- Temperature and reaction time vary based on the specific synthetic route.
Industrial Production:: While industrial-scale production details are proprietary, research labs and pharmaceutical companies explore scalable methods for large-scale synthesis.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of new functional groups.
Reduction: Reduction processes may modify the aromatic rings or other substituents.
Substitution: Substitution reactions can occur at various positions on the heterocyclic rings.
Hydrazine derivatives: Used for triazole formation.
Aldehydes: Participate in MCRs.
Metal catalysts: Facilitate cyclization.
Major Products:: The primary product is the fused triazolopyrimidine scaffold. Depending on the specific reaction conditions, regioisomers may form.
Scientific Research Applications
This compound finds applications across disciplines:
Mechanism of Action
CDK2 Inhibition: The compound inhibits cyclin-dependent kinase 2 (CDK2), a key regulator of cell cycle progression. By disrupting CDK2 activity, it selectively targets tumor cells.
Apoptosis Induction: It triggers programmed cell death (apoptosis) in cancer cells, contributing to its cytotoxic effects.
Comparison with Similar Compounds
Uniqueness: The fused triazolopyrimidine scaffold sets it apart.
Similar Compounds: While I don’t have an exhaustive list, related compounds include pyrazolo[3,4-d]pyrimidines and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines[,].
Properties
Molecular Formula |
C29H20N4O2 |
|---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)-2-phenyl-12-oxa-5,7,8,10-tetrazapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),3(11),4,6,9,14,16,18,20-nonaene |
InChI |
InChI=1S/C29H20N4O2/c1-34-21-14-11-20(12-15-21)27-31-28-25-24(19-8-3-2-4-9-19)23-16-13-18-7-5-6-10-22(18)26(23)35-29(25)30-17-33(28)32-27/h2-17,24H,1H3 |
InChI Key |
BIJYHQPTGHNBOG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C=NC4=C(C3=N2)C(C5=C(O4)C6=CC=CC=C6C=C5)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide](/img/structure/B10880096.png)
![4-Chloro-3,5-dimethylphenyl 2-[(4-nitrophenyl)sulfanyl]benzoate](/img/structure/B10880101.png)
![2-[(4,6-dihydroxypyrimidin-2-yl)sulfanyl]-N,N-diphenylacetamide](/img/structure/B10880115.png)
![3,5-dimethoxy-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide](/img/structure/B10880119.png)
![2-[4-(benzyloxy)phenyl]-2-oxoethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B10880122.png)

![2-{(2E)-2-[(2E)-(2-ethoxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide](/img/structure/B10880143.png)
![6-[(E)-2-(2,4-dichlorophenyl)ethenyl]-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10880147.png)
![4-Fluoro-N-[N'-(2-hydroxy-benzoyl)-hydrazinocarbothioyl]-benzamide](/img/structure/B10880148.png)
![1-[4-(2,3-Dimethoxybenzyl)piperazin-1-yl]-2,2-diphenylethanone](/img/structure/B10880157.png)
![N-(2,5-dimethoxyphenyl)-2-[(7,8-dimethoxyphthalazin-1-yl)sulfanyl]acetamide](/img/structure/B10880159.png)
![{4-[2-Nitro-4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenoxy]phenyl}(phenyl)methanone](/img/structure/B10880160.png)

![5-bromo-N-{4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}furan-2-carboxamide](/img/structure/B10880168.png)
